3-(2-Methylpropyl)cyclohexan-1-one

Descripción

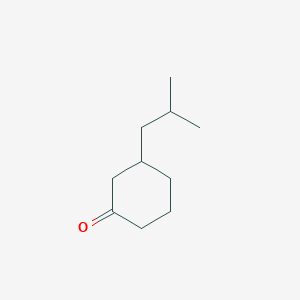

3-(2-Methylpropyl)cyclohexan-1-one is a substituted cyclohexanone derivative characterized by a 2-methylpropyl (isobutyl) group attached to the 3-position of the cyclohexanone ring. The compound’s structure combines the rigid cyclohexane framework with a branched alkyl substituent, influencing its physical and chemical properties. Cyclohexanone derivatives are widely studied for their applications in organic synthesis, fragrance formulations, and pharmaceutical intermediates.

Propiedades

IUPAC Name |

3-(2-methylpropyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)6-9-4-3-5-10(11)7-9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEUNEVJSXYGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Methylpropyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Compounds with different functional groups replacing the isobutyl group

Aplicaciones Científicas De Investigación

3-(2-Methylpropyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and formulation.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-(2-Methylpropyl)cyclohexan-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes and cellular functions .

Comparación Con Compuestos Similares

Comparison with Similar Cyclohexanone Derivatives

The following table summarizes key structural and functional differences between 3-(2-Methylpropyl)cyclohexan-1-one and related compounds:

Structural and Functional Analysis

- Substituent Effects: The 2-methylpropyl group in the target compound is a non-polar, branched alkyl chain, likely enhancing hydrophobicity compared to aryl or hydroxy-substituted analogs. This property may favor solubility in organic solvents, making it suitable for lipophilic reaction environments . In contrast, methoxy- or hydroxy-substituted derivatives (e.g., and ) exhibit increased polarity, enabling hydrogen bonding and aqueous solubility. For example, 2-hydroxy-3-methyl-6-isopropylcyclohexenone is isolated from plant sources, suggesting biological compatibility .

- Reactivity: The ketone group in cyclohexanone derivatives is reactive toward nucleophilic additions (e.g., Grignard reactions) or reductions. Substituents like methoxy () may deactivate the ring via electron donation, while alkyl groups (e.g., 2-methylpropyl) could sterically hinder reactions at the carbonyl group .

Actividad Biológica

3-(2-Methylpropyl)cyclohexan-1-one, also known as 2-methyl-2-(1-cyclohexyl)propan-1-one, is a cyclic ketone with potential applications in various fields, including pharmaceuticals and agriculture. This article aims to explore its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a biocontrol agent in agricultural settings.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective antifungal |

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis. This action is similar to other ketones known for their antimicrobial properties .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of bacterial strains. Results indicated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. The study concluded that this compound could be a potential candidate for developing new antimicrobial agents.

Study 2: Agricultural Application

A field study assessed the use of this compound as a natural fungicide in crop protection. The compound demonstrated effective control over fungal pathogens such as Fusarium and Botrytis, leading to improved crop yield and health. This suggests its viability as an eco-friendly alternative to synthetic fungicides .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, antifungal | Membrane disruption |

| Sulfathiazole | Antimicrobial | Inhibition of folate synthesis |

| Ritonavir | Antiviral | Protease inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.